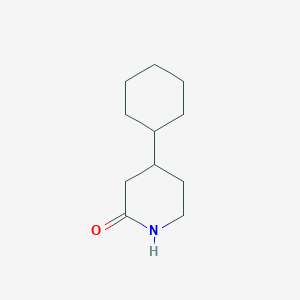

4-Cyclohexylpiperidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Cyclohexyl-2-Piperidinone is a chemical compound belonging to the piperidinone family It is characterized by a six-membered ring containing one nitrogen atom and a cyclohexyl group attached to the second carbon of the piperidinone ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-2-Piperidinone can be achieved through several methods. One common approach involves the hydrogenation of unsaturated δ-lactams or the oxidation of piperidines . Another method includes the organophotocatalysed [1 + 2 + 3] strategy, which allows for the one-step synthesis of substituted 2-piperidinones from inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .

Industrial Production Methods: Industrial production of 4-Cyclohexyl-2-Piperidinone typically involves catalytic hydrogenation processes using palladium or rhodium catalysts. These methods are favored for their efficiency and ability to produce high yields of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Cyclohexyl-2-Piperidinone undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding lactams.

Reduction: Formation of piperidines.

Substitution: Introduction of different functional groups at the nitrogen or carbon atoms.

Common Reagents and Conditions:

Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Employs hydrogen gas in the presence of palladium or rhodium catalysts.

Substitution: Involves reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Produces lactams.

Reduction: Yields piperidines.

Substitution: Results in various substituted piperidinones

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antiviral Activity

Recent studies have highlighted the potential of piperidine derivatives, including 4-cyclohexylpiperidin-2-one, in the development of antiviral agents. For instance, certain piperidine compounds have shown efficacy against influenza viruses by interacting with hemagglutinin fusion peptides, which are critical for viral entry into host cells. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the piperidine ring could enhance antiviral potency, making these compounds promising candidates for further development against influenza and potentially other viral infections .

1.2 Cancer Therapy

Piperidine derivatives are also being investigated for their anticancer properties. Compounds similar to this compound have been synthesized and tested for cytotoxicity against various cancer cell lines. For example, a study demonstrated that certain piperidine derivatives exhibited significant cytotoxic effects in hypopharyngeal tumor cells, suggesting their potential as anticancer agents . The mechanism of action often involves the induction of apoptosis and inhibition of specific enzymes related to cancer progression.

1.3 Neurological Applications

The incorporation of piperidine moieties into drug designs has been linked to improved activity against neurological disorders. For example, derivatives with a piperidine structure have been shown to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are relevant targets in Alzheimer's disease therapy. This inhibition can enhance acetylcholine levels in the brain, potentially improving cognitive function .

Case Studies

Mécanisme D'action

The mechanism of action of 4-Cyclohexyl-2-Piperidinone involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial for cell proliferation and survival. These interactions can lead to the inhibition of cell migration, induction of apoptosis, and cell cycle arrest .

Comparaison Avec Des Composés Similaires

Piperidine: A six-membered ring with one nitrogen atom, widely used in drug synthesis.

Piperine: An alkaloid found in black pepper, known for its antioxidant and anticancer properties.

Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.

Uniqueness: 4-Cyclohexyl-2-Piperidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development .

Propriétés

Formule moléculaire |

C11H19NO |

|---|---|

Poids moléculaire |

181.27 g/mol |

Nom IUPAC |

4-cyclohexylpiperidin-2-one |

InChI |

InChI=1S/C11H19NO/c13-11-8-10(6-7-12-11)9-4-2-1-3-5-9/h9-10H,1-8H2,(H,12,13) |

Clé InChI |

KUYDPGRTKGPQMM-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(CC1)C2CCNC(=O)C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.